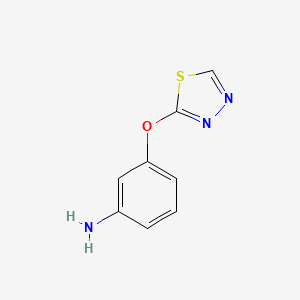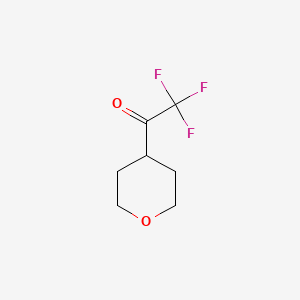
5-(Butane-1-sulfonyl)-pentylamine
Übersicht
Beschreibung
5-(Butane-1-sulfonyl)-pentylamine is a chemical compound that contains a total of 33 bonds, including 12 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 primary amine (aliphatic), and 1 sulfone .
Molecular Structure Analysis
The molecular structure of this compound includes a butane-1-sulfonyl group attached to a pentylamine . The compound contains a total of 33 bonds, including 12 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 primary amine (aliphatic), and 1 sulfone .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
Strain-Release Reagents Synthesis : A study presented a one-pot procedure for synthesizing 1-sulfonylbicyclo[1.1.0]butanes, which are valuable in organic synthesis due to their bench stability and high reactivity in strain-releasing processes. This method can potentially be adapted for synthesizing compounds similar to 5-(Butane-1-sulfonyl)-pentylamine (Jung & Lindsay, 2022).
N-Sulfonylamine Synthesis and Application : Research demonstrated the generation of N-sulfonylamine and its application in [2+4] cycloadditions, suggesting the potential utility of this compound in similar reactions (Tornus & Schaumann, 1996).
Material Science and Nanotechnology
Graphene Dispersants : Sodium 4-(pyrene-1-yl)butane-1-sulfonate, an analogue of this compound, has been found to enhance the stability of aqueous reduced graphene oxide dispersions, suggesting potential applications in nanotechnology and material science (Heard et al., 2019).
Nanosized N-Sulfonated Brönsted Acidic Catalyst : A novel nanosized N-sulfonated acid was developed for synthesizing polyhydroquinoline derivatives, indicating the potential of this compound in catalysis and material science applications (Goli-Jolodar, Shirini & Seddighi, 2016).
Biomedical Research
Antimicrobial Evaluation : Research on sulfonate derivatives, related to this compound, revealed their potential antimicrobial and antifungal activities, which could be significant in developing new antimicrobial agents (Fadda, El-Mekawy & AbdelAal, 2016).
Sulfobetaine Copolymers : Studies on polysulfobetaines, polymers with zwitterionic side chains like this compound, show promise in biomedical applications due to their antifouling properties and hemocompatibility (Woodfield et al., 2014).
Environmental and Catalysis Applications
Organocatalysis : A study on aprotic imidazolium zwitterion showed its efficiency as an organocatalyst for the synthesis of tetrazoles. The structure of this catalyst suggests potential uses for this compound in similar applications (Rahman et al., 2014).
Alkane Isomerization : Research on the isomerization of n-butane and n-pentane in the presence of sulfated zirconia highlights the role of sulfonates in catalytic processes, which could be relevant for this compound (Ahmad et al., 2003).
Eigenschaften
IUPAC Name |
5-butylsulfonylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2S/c1-2-3-8-13(11,12)9-6-4-5-7-10/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKXFXBWHABRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


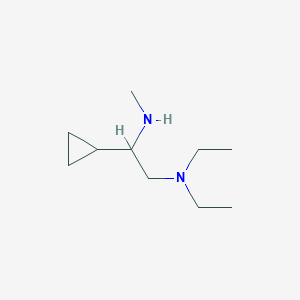
![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine](/img/structure/B1399897.png)
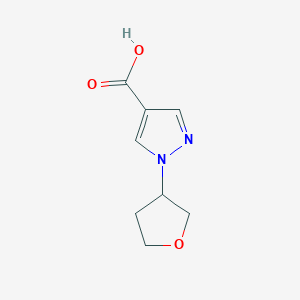
amine](/img/structure/B1399904.png)


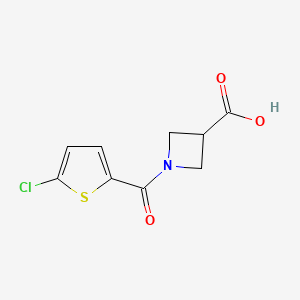
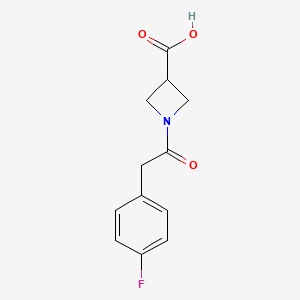
![2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1399911.png)

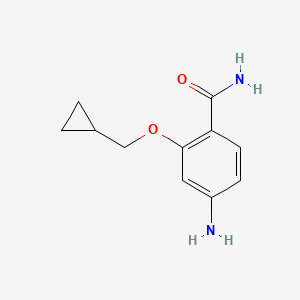
amine](/img/structure/B1399916.png)
